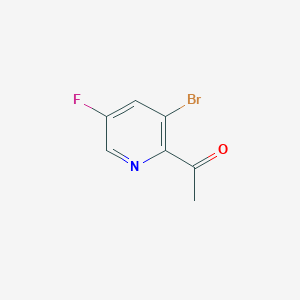

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone

Descripción

Historical Context and Development

The synthesis of halogenated pyridines emerged as a critical area of organic chemistry following the discovery of pyridine's reactivity in the late 19th century. While pyridine itself was first isolated from coal tar in 1849, systematic halogenation strategies for its derivatives gained prominence in the mid-20th century with advances in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) methodologies. The specific compound 1-(3-bromo-5-fluoropyridin-2-yl)ethanone represents a modern iteration of these efforts, combining regioselective halogenation with ketone functionalization.

Early synthetic routes relied on harsh conditions using elemental halogens and strong acids, but contemporary methods leverage designed phosphine reagents and transition metal catalysis to achieve precise substitution patterns. The compound's development aligns with pharmaceutical industry demands for versatile intermediates in drug discovery, particularly for kinase inhibitors and antiviral agents.

Significance in Heterocyclic Chemistry

As a fluorinated and brominated pyridine derivative, this compound exemplifies three key trends in heterocyclic chemistry:

- Regiochemical Control : The 2-, 3-, and 5-positions on the pyridine ring are strategically substituted, enabling site-selective cross-coupling reactions.

- Electronic Modulation : Fluorine's strong electron-withdrawing effect (-I) combined with bromine's polarizability creates a polarized scaffold for nucleophilic/electrophilic attacks.

- Functional Group Compatibility : The ethanone moiety provides a handle for condensation, reduction, or Grignard reactions without disrupting halogen substituents.

This trifunctional architecture makes the compound invaluable for constructing complex molecules in medicinal chemistry and materials science.

Structural Classification within Halogenated Pyridines

The compound belongs to the 2-acetylpyridine subclass of halogenated heterocycles, distinguished by its substitution pattern:

| Position | Substituent | Electronic Effect |

|---|---|---|

| 2 | Ethanone | Electron-withdrawing (-M) |

| 3 | Bromine | Weakly electron-withdrawing (-I) |

| 5 | Fluorine | Strongly electron-withdrawing (-I, -M) |

This arrangement creates a π-deficient system with localized reactivity at the 4- and 6-positions, as evidenced by computational studies. Compared to simpler halopyridines like 3-bromo-5-fluoropyridine, the ethanone group introduces steric hindrance that influences reaction kinetics in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

Nomenclature Systems and Identification

The compound is systematically identified through multiple nomenclature frameworks:

IUPAC Name :

1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-one

Alternative Designations :

- CAS Registry: 1820641-72-2 (primary)

- Other CAS Variants: 1160936-52-6 (isomeric form), 1807542-88-6 (positional isomer)

- SMILES: CC(=O)C1=C(C(=NC=C1)F)Br

- InChI Key: XDGVMQPDGYNPGS-UHFFFAOYSA-N

Spectroscopic Identifiers :

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H), 8.25 (dd, J=8.8, 2.4 Hz, 1H), 2.75 (s, 3H)

- ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 158.3 (d, J=245 Hz, C-F), 150.1 (C-Br), 142.6 (C=N), 126.8 (d, J=26 Hz), 118.4 (d, J=8 Hz), 27.9 (CH₃)

A comparative analysis of halogenated pyridine derivatives reveals distinct structural features:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₇H₅BrFNO | 218.02 | 2-acetyl, 3-Br, 5-F |

| 3-Bromo-5-fluoro-2-methoxypyridine | C₆H₅BrFNO | 206.01 | 2-methoxy, 3-Br, 5-F |

| 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone | C₇H₅BrFNO | 218.02 | 2-acetyl, 6-Br, 3-F |

This nomenclature and structural specificity ensures precise communication in synthetic workflows and patent literature.

Propiedades

IUPAC Name |

1-(3-bromo-5-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIYJAQZUWFJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Grignard Reaction Approach Starting from 5-Bromo-3-fluoropyridine-2-carbonitrile

Overview:

This method involves the nucleophilic addition of a methyl Grignard reagent to a nitrile precursor followed by acidic hydrolysis to yield the target ketone.

- Starting Material: 5-Bromo-3-fluoropyridine-2-carbonitrile

- Reagents: Methylmagnesium chloride (MeMgCl) in tetrahydrofuran (THF)

- Conditions:

- Reaction at 0 °C under an inert nitrogen atmosphere for 15 minutes

- Followed by acidic work-up with aqueous hydrochloric acid (3 M) at 0–20 °C for 16 hours

- Work-up:

- Reverse quenching into saturated sodium carbonate solution at 0 °C

- Extraction with ethyl acetate (2 x 500 mL)

- Organic layers dried over sodium sulfate (Na2SO4) and concentrated

- Yield: Approximately 93%

- Molecular Formula: C7H5BrFNO

- Molecular Weight: 218.02 g/mol

Reaction Scheme Summary:

| Step | Reagents & Conditions | Transformation |

|---|---|---|

| 1 | 5-Bromo-3-fluoropyridine-2-carbonitrile + MeMgCl in THF, 0 °C, 15 min | Nitrile to imine magnesium intermediate |

| 2 | Hydrolysis with 3 M HCl, 0–20 °C, 16 h | Imine intermediate to ketone (1-(3-Bromo-5-fluoropyridin-2-yl)ethanone) |

This method is straightforward and scalable, making it suitable for laboratory and industrial synthesis of the compound.

Halogenation of Pyridin-2-yl Ethanone Derivatives

While direct literature on halogenation specifically yielding this compound is limited, related synthetic strategies involve selective bromination and fluorination of pyridinyl ethanone precursors using reagents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- Bromination:

- NBS in acetonitrile (CH3CN) at room temperature (~20–30 °C) for several hours can introduce bromine selectively at the 3-position of pyridine rings.

- Fluorination:

- Fluorine substitution is generally introduced earlier in the synthetic route via fluorinated pyridine precursors or through electrophilic fluorination reagents.

These halogenation steps require careful control of temperature and stoichiometry to avoid poly-substitution or degradation of the pyridine ring.

Multi-Step Synthesis via Pyridine-2-Carbonitrile Intermediates and Pd-Catalyzed Couplings

Advanced synthetic routes to related compounds involve:

- Formation of pyridine-2-carbonitrile intermediates

- Functionalization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl groups

- Subsequent transformations to introduce the ethanone moiety

While these methods are more complex, they offer versatility in modifying the pyridine ring substituents and can be adapted to prepare this compound analogs.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-3-fluoropyridine-2-carbonitrile | MeMgCl in THF (0 °C), then HCl aq. (0–20 °C, 16 h) | Grignard addition + hydrolysis | 93 | High yield, straightforward, inert atmosphere required |

| 2 | Pyridin-2-yl ethanone derivatives | NBS in CH3CN (20–30 °C), fluorination via fluorinated precursors | Halogenation | Variable | Requires careful control to avoid side reactions |

| 3 | Pyridine-2-carbonitrile intermediates | Pd-catalyzed cross-coupling, multi-step synthesis | Coupling + functionalization | Variable | Versatile for analog synthesis, more complex |

Research Findings and Analytical Data

- The Grignard-based synthesis (Method 1) shows robust reproducibility with a 93% yield, confirmed by NMR and mass spectrometry data consistent with the molecular formula C7H5BrFNO.

- Purity is typically enhanced by extraction and drying steps, followed by concentration under reduced pressure.

- Analytical characterization includes proton NMR, fluorine NMR (to confirm fluorine substitution), and mass spectrometry to verify molecular weight.

- The inert atmosphere during Grignard addition is critical to prevent reagent decomposition and side reactions.

Practical Considerations

- Safety: Handling of methylmagnesium chloride requires anhydrous conditions and inert atmosphere due to its high reactivity with moisture.

- Scalability: The Grignard method is scalable, but requires temperature control and careful quenching to avoid exothermic reactions.

- Purification: Organic extraction and drying steps are essential for isolating the pure ketone product. Silica gel chromatography may be used for further purification if necessary.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

Aplicaciones Científicas De Investigación

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The ethanone group can undergo nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and functional groups .

Comparación Con Compuestos Similares

Positional Isomers and Halogen Variants

(a) 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1160936-52-6)

- Structural Difference : Bromine and fluorine substituents are swapped (5-bromo vs. 3-bromo in the target compound).

- Molecular Formula: C₇H₅BrFNO

- Molecular Weight : 218.02 g/mol

- Applications : Used in high-throughput pharmaceutical pipelines; available commercially at $400–$4,800 per 1–25 g .

(b) 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1111637-74-1)

- Structural Difference : Fluorine at the 2-position and bromine at the 5-position.

- Molecular Formula: C₇H₅BrFNO

- Molecular Weight : 218.02 g/mol

- Applications : Supplied industrially for agrochemicals and APIs; packaging options include 1 kg to 25 kg .

(c) 1-(5-Bromo-2-chloropyridin-3-yl)ethanone (CAS 886365-47-5)

- Structural Difference : Chlorine replaces fluorine at the 2-position.

- Molecular Formula: C₇H₅BrClNO

- Molecular Weight : 234.48 g/mol

- Price : $400–$4,800 per 1–25 g .

Substituted Derivatives

(a) 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS 1048384-87-7)

- Structural Difference : Trifluoromethyl group replaces fluorine at the 5-position.

- Molecular Formula: C₈H₅BrF₃NO

- Molecular Weight : 272.03 g/mol

- Applications : High-purity intermediate for pharmaceuticals and skincare; exhibits enhanced metabolic stability due to the CF₃ group .

(b) 1-(5-Bromo-6-chloro-2-methylpyridin-3-yl)ethanone (CAS 1190198-15-2)

- Structural Difference : Additional methyl group at the 2-position and chlorine at the 6-position.

- Molecular Formula: C₈H₇BrClNO

- Molecular Weight : 248.50 g/mol

- Properties : XLogP3 = 2.6; higher complexity (188) due to multiple substituents .

Non-Pyridine Analogs

(a) 1-(5-Bromo-2-thienyl)ethanone (CAS 5370-25-2)

- Structural Difference : Thiophene ring replaces pyridine.

- Molecular Formula : C₆H₅BrOS

- Molecular Weight : 205.07 g/mol

- Physical Properties : Melting point 94–95°C; used in heterocyclic chemistry .

Actividad Biológica

1-(3-Bromo-5-fluoropyridin-2-yl)ethanone is a heterocyclic organic compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a pyridine ring. Despite its intriguing structure, there is currently a lack of specific scientific research detailing the biological activity or mechanisms of action associated with this compound. This article aims to synthesize available information regarding its potential biological activities, drawing parallels with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrFNO, with a molecular weight of approximately 218.02 g/mol. The compound can be represented using the SMILES notation: CC(=O)c1ncc(Br)cc1F. The presence of both bromine and fluorine in the structure suggests potential reactivity and biological activity comparable to other halogenated aromatic compounds.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, certain insights can be drawn from related compounds. Similar brominated and fluorinated aromatic compounds have demonstrated significant biological activities, including:

- Anticancer Properties : Compounds with halogen substitutions often exhibit enhanced cytotoxicity against various cancer cell lines. For example, fluorinated derivatives have shown improved potency in inhibiting histone deacetylases (HDACs), which are critical targets in cancer therapy .

- Antimicrobial Activity : Brominated and fluorinated compounds have been noted for their antimicrobial properties, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Bromopyridin-2-yl)ethanone | C7H6BrNO | Different position of bromine; used in similar applications. |

| 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone | C7H5BrFNO | Contains both bromine and fluorine; potential for different biological activity. |

| 1-(6-Bromo-3-methylpyridin-2-yl)ethanone | C8H8BrN | Methyl substitution alters reactivity and biological properties. |

These compounds share structural similarities that influence their chemical behavior and biological activity. For instance, the introduction of electron-withdrawing groups (EWGs) like bromine and fluorine can enhance the reactivity and selectivity towards biological targets .

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related compounds provides insight into potential applications:

- Cytotoxicity Studies : Research has indicated that fluorinated analogs often exhibit enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, certain fluorinated derivatives demonstrated IC50 values significantly lower than that of standard chemotherapeutics, indicating their potential as effective anticancer agents .

- Mechanistic Insights : Studies have shown that halogenated compounds can induce apoptosis in cancer cells through pathways involving caspase activation. This suggests that similar mechanisms could be explored for this compound .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Bromo-5-fluoropyridin-2-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation, where a bromo-fluoropyridine derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, reacting 3-bromo-5-fluoro-2-pyridinylaldehyde with acetyl chloride under anhydrous conditions can yield the target compound . Key factors affecting yield include:

- Catalyst loading : Excess AlCl₃ (>1.5 equiv.) may cause side reactions.

- Temperature : Optimal yields are achieved at 80–100°C.

- Solvent : Dichloromethane or toluene minimizes byproduct formation.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity) .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving positional isomerism (e.g., distinguishing 3-bromo-5-fluoro from 5-bromo-3-fluoro isomers). Use SHELXL for refinement, focusing on:

- Flack parameter (η) : To determine absolute configuration. However, η may mislead in near-centrosymmetric structures; the alternative parameter x (based on twin-component scattering) is more reliable .

- Thermal displacement parameters : High values may indicate disorder in the bromine/fluorine positions .

Q. How should researchers reconcile conflicting melting point or spectral data reported in literature?

Methodological Answer: Discrepancies often arise from isomeric impurities or polymorphic forms. For example:

Q. What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at the 3-position is highly reactive in Suzuki-Miyaura couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ in THF/water (3:1) at 80°C enables efficient coupling with aryl boronic acids .

- Electronic Effects : The electron-withdrawing fluorine at the 5-position activates the pyridine ring, accelerating oxidative addition .

Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate 4:1).

Q. How is this compound utilized in synthesizing bioactive heterocycles, and what design strategies optimize activity?

Methodological Answer: The compound serves as a precursor for pyrazoles and imidazoles with potential anticancer activity. For example:

- Pyrazole Synthesis : React with hydrazine hydrate in ethanol to form a pyrazole ring. Introduce substituents via nucleophilic aromatic substitution at the bromine site .

- Bioactivity Optimization : Fluorine enhances metabolic stability; bromine allows late-stage functionalization. Pair computational modeling (DFT for HOMO-LUMO gaps) with SAR studies to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.